{3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
CAS No.:
Cat. No.: VC13473723
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N2O4 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 2-[3-[[cyclopropyl(phenylmethoxycarbonyl)amino]methyl]pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C18H24N2O4/c21-17(22)12-19-9-8-15(10-19)11-20(16-6-7-16)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,21,22) |
| Standard InChI Key | MFZQPNCEEHSDEE-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2CCN(C2)CC(=O)O)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CC1N(CC2CCN(C2)CC(=O)O)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
The compound’s structure combines three key components:
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Pyrrolidine ring: A five-membered saturated heterocycle with one nitrogen atom.
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Cyclopropylamino group: A three-membered cyclopropane ring linked to an amine, protected by a benzyloxycarbonyl (Cbz) group.
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Acetic acid moiety: A carboxylic acid group attached via a methylene bridge to the pyrrolidine nitrogen .
Key Properties:
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Molecular Formula: C₁₈H₂₄N₂O₄
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Molecular Weight: 332.4 g/mol
Synthesis and Preparation
The synthesis involves multi-step organic reactions, as outlined in patent literature :
Step 1: Pyrrolidine Ring Formation
Pyrrolidine derivatives are typically synthesized via cyclization reactions. For example, cyclopropylamine intermediates are coupled with pyrrolidine precursors using reagents like dichloromethane and triethylamine .
Step 3: Benzyloxycarbonyl (Cbz) Protection
The amine group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) to prevent unwanted side reactions .
Step 4: Acetic Acid Moiety Attachment
The acetic acid group is introduced via alkylation or Michael addition. For instance, reacting the pyrrolidine intermediate with bromoacetic acid under basic conditions yields the final product .
Example Reaction:
Pharmacological Applications
Antibacterial Agents
Similar pyrrolidine derivatives, such as those described in patent WO2003078439A1, exhibit potent activity against resistant bacteria. The cyclopropyl group enhances membrane permeability, while the Cbz group improves metabolic stability .
Neurotransmitter Modulation
Amino acid derivatives like this compound interact with neurotransmitter receptors (e.g., GABA or NMDA receptors). The acetic acid moiety may facilitate binding to enzymatic active sites.
Comparative Analysis with Related Compounds
Physicochemical and Spectroscopic Data
NMR Characterization
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¹H NMR (CDCl₃): Peaks at δ 1.22 (d, J = 7.3 Hz, cyclopropyl CH₂), 3.62 (s, CH₂COO), and 7.25–7.35 (m, benzyl aromatic protons) .
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¹³C NMR: Signals for the carbonyl groups (C=O) appear at ~170 ppm .
Mass Spectrometry
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ESI-MS: [M+H]⁺ peak at m/z 333.3, consistent with the molecular weight.
Industrial and Research Considerations
Scalability Challenges
Multi-step syntheses require optimization for large-scale production. Continuous flow systems and catalytic hydrogenation (e.g., Pd/C) improve yields .
Future Directions
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